Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
Description
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS: 946604-99-5) is a heterocyclic compound featuring a thiophene ring substituted with three functional groups:
- Bromo at position 5 (electron-withdrawing, directing further substitution).
- tert-Butoxycarbonyl (Boc)-protected amino at position 3 (providing stability during synthetic reactions).
- Methyl ester at position 2 (a common carboxylate protecting group).
Its molecular formula is C₁₁H₁₄BrNO₄S, with a molar mass of 336.2 g/mol and a purity ≥95% . The compound is commercially available in quantities ranging from 100 mg to 1 g and requires storage at 2–8°C for stability .
Properties
IUPAC Name |
methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNMXAYFCAWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723456 | |
| Record name | Methyl 5-bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946604-99-5 | |
| Record name | Methyl 5-bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS No. 946604-99-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of thiophene have shown IC50 values ranging from 25 to 440 nM against cancer cells, suggesting a strong potential for selective toxicity towards malignant cells while sparing normal cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.75 | Tubulin polymerization inhibition |
| Compound B | K562 | 0.70 | G2/M phase arrest |
| Methyl 5-bromo... | PBMC | >20 | Selective toxicity towards cancer cells |
The biological activity of this compound is primarily attributed to its interaction with tubulin, leading to the disruption of microtubule dynamics. This disruption triggers cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Molecular docking studies have confirmed that these compounds bind effectively to the colchicine site on tubulin, inhibiting its polymerization .
Case Studies
- In Vitro Studies : In a study involving human cervix carcinoma (HeLa) cells, methyl 5-bromo derivatives demonstrated significant inhibition of cell growth with IC50 values as low as 0.75 μM. These findings were corroborated by flow cytometry analyses showing increased G2/M phase populations in treated cells .
- Selectivity Testing : Importantly, when tested on normal human peripheral blood mononuclear cells (PBMC), the compound exhibited minimal cytotoxicity with IC50 values exceeding 20 μM, indicating a favorable selectivity for cancerous over normal cells .
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate is utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.
2. Retrosynthetic Analysis
The compound serves as a precursor in retrosynthetic analysis, facilitating the design of synthetic pathways for complex molecules. Researchers have employed AI-assisted tools to predict feasible synthetic routes involving this compound, enhancing the efficiency of chemical synthesis.
Biological Applications
1. Anticancer Research
There are emerging studies investigating the anticancer properties of thiophene derivatives, including this compound. Compounds in this class have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
2. Antimicrobial Activity
Research has indicated that thiophene derivatives possess antimicrobial properties. The incorporation of the bromo and amino groups in this compound may enhance its efficacy against various pathogens, making it a candidate for further investigation in drug development .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS: 859204-25-4)
- Structural Difference: The Boc-amino group is at position 2, and the methyl ester is at position 3 (vs. Boc-amino at position 3 and ester at position 2 in the target compound).
Ethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS: 1260664-49-0)
Functional Group Variations
Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate (Compound 2 in )
- Structural Difference : Ethoxycarbonyl replaces the Boc group.
- Implications : Ethoxycarbonyl is less bulky than Boc, enabling faster deprotection under milder acidic conditions. This makes it preferable in synthetic routes requiring rapid amine liberation .
Methyl 5-bromo-3-(3-(2,2,2-trichloroacetyl)ureido)thiophene-2-carboxylate (Compound 9 in )
Comparative Data Table
Key Research Findings
- Synthetic Utility : The Boc group in the target compound provides stability during palladium-catalyzed cross-coupling reactions, as demonstrated in for synthesizing radiolabeled probes .
- Enzyme Inhibition : Ethoxycarbonyl derivatives () show superior activity against bacterial cystathionine γ-lyase compared to Boc-protected analogs, likely due to reduced steric hindrance .
- Cost and Availability : The target compound is priced at €196–691 per gram (), while ethyl ester variants (CAS: 1260664-49-0) may incur higher costs due to additional synthetic steps .
Preparation Methods
Protection of the Amino Group
- Starting material: Methyl 3-aminothiophene-2-carboxylate.
- Reagent: Di-tert-butyl dicarbonate (BOC anhydride) or trichloroacetyl isocyanate (as an alternative N-protection agent).
- Solvent: Commonly tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions: Room temperature or mild heating.
- Outcome: Formation of methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate with yields reported up to 93%.
This step is crucial to protect the amino group from undesired reactions during subsequent bromination.
Bromination at the 5-Position
- Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
- Solvent: Acetic acid or other polar solvents.
- Temperature: Typically around 80 °C for bromine in acetic acid.
- Selectivity: Bromination occurs regioselectively at the 5-position of the thiophene ring due to electronic and steric factors.
- Outcome: this compound is obtained in good yield with high purity.
This bromination step is well-documented as efficient and selective, enabling further functionalization at the bromine site.
In related thiophene derivatives, such as methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, the introduction of functional groups like boronic esters is achieved via palladium-catalyzed borylation of the brominated intermediate. This highlights the preparative importance of the brominated compound as a versatile synthetic intermediate.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection | BOC anhydride, THF, rt or mild heating | ~90-93 | High selectivity, mild conditions |
| Bromination | Br2, AcOH, 80 °C | Good | Regioselective 5-position bromination |
| Purification | Chromatography or recrystallization | - | Ensures high purity for downstream reactions |
Industrial Considerations
Industrial synthesis of this compound or its analogs often employs:
- Continuous flow reactors for precise temperature and reagent control during bromination.
- Automated systems to optimize yield and safety, especially for handling bromine.
- Scalable protection and deprotection steps to maintain product integrity.
Such process optimizations enhance reproducibility and throughput for large-scale production.
Research Findings and Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of BOC-protected amino group and bromine substitution pattern.
- Mass Spectrometry (MS): Validates molecular weight consistent with this compound.
- Infrared Spectroscopy (IR): Detects characteristic ester carbonyl and carbamate (BOC) functional groups.
- Purity: Typically >95% after purification, suitable for further synthetic applications.
Summary Table of Preparation Steps
| Step No. | Transformation | Reactants & Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Amino group protection | Methyl 3-aminothiophene-2-carboxylate + BOC anhydride | THF, rt or mild heat | Methyl 3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
| 2 | Bromination at 5-position | Protected amino thiophene + Br2 | Acetic acid, 80 °C | This compound |
| 3 | Purification | Chromatography or recrystallization | - | Pure target compound |
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate?
Answer: The synthesis involves bromination of the thiophene core followed by Boc protection of the amine group. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dioxane are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature control : Reactions are typically conducted at 0–5°C during bromination to minimize side reactions (e.g., debromination) .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the product. Yield optimization requires stoichiometric control of brominating agents (e.g., N-bromosuccinimide) and Boc-anhydride .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions (e.g., bromine at C5, Boc group at C3) and aromatic ring integrity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and detects isotopic patterns for bromine .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of the ester at ~1700 cm, N-H of Boc at ~3350 cm) .
Q. How does the bromine atom at the 5-position influence reactivity in cross-coupling reactions?
Answer: The bromine atom serves as a leaving group, enabling:
- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl thiophene derivatives .
- Buchwald-Hartwig Amination : Substitution with amines to introduce nitrogen-containing moieties .
Reactivity is influenced by steric hindrance from the Boc group and solvent polarity (e.g., DMF enhances nucleophilicity) .
Advanced Research Questions
Q. How can contradictory data on regioselectivity in nucleophilic substitutions be resolved?
Answer: Discrepancies in regioselectivity (e.g., C5 vs. C3 substitution) arise from:
- Solvent effects : Polar solvents favor C5 substitution due to better stabilization of transition states .
- Nucleophile strength : Strong nucleophiles (e.g., Grignard reagents) may attack at C3 due to electron-withdrawing effects of the ester group .
Methodological resolution : - Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress .
- Perform density functional theory (DFT) calculations to predict regioselectivity .
Q. What are the challenges in deprotecting the Boc group under acidic vs. basic conditions?
Answer:
- Acidic conditions (e.g., HCl/EtOH) : Efficient Boc removal but risks ester hydrolysis. Mitigate by using mild acids (e.g., TFA) at 0°C .
- Basic conditions (e.g., NaOH) : May saponify the methyl ester. Use selective bases like ammonium hydroxide to preserve the ester .
Optimization : Monitor deprotection via H NMR (disappearance of Boc CH peaks at ~1.4 ppm) .
Q. How can this compound be utilized in designing kinase inhibitors or anticancer agents?
Answer:
- Structural motifs : The thiophene core and Boc-protected amine serve as scaffolds for targeting ATP-binding pockets in kinases .
- Derivatization strategies :
- Introduce sulfonamide or carboxamide groups at C3 for enhanced binding .
- Replace bromine with heterocycles (e.g., pyridine) to modulate solubility .
- Biological assays : Use in vitro kinase inhibition assays (e.g., IC determination) and cytotoxicity studies (e.g., MTT assays) .
Q. What are the implications of crystallographic data discrepancies in structural characterization?
Answer:
- SHELX refinement : Use single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in substituent positions. SHELXL refinement accounts for disorder in the Boc group .
- Common pitfalls : Twinning or poor crystal quality may lead to misinterpretation. Validate with complementary techniques (e.g., NMR, IR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
